5-amino-1,3-benzothiazole-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-4-1-2-6-5(3-4)11-8(13-6)7(10)12/h1-3H,9H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKJPFOWIIRTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(S2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 5 Amino 1,3 Benzothiazole 2 Carboxamide and Its Analogues
Classical and Contemporary Synthetic Routes to 1,3-Benzothiazole-2-carboxamide Derivatives
The synthesis of the 1,3-benzothiazole core is a cornerstone of medicinal chemistry. Classical methods for preparing benzothiazole (B30560) derivatives often involve the condensation of 2-aminothiophenols with various carbonyl-containing compounds. nih.govmdpi.commdpi.com One of the most established routes is the reaction of 2-aminothiophenol (B119425) with carboxylic acids, which proceeds through the formation of an o-amidothiophenol intermediate, followed by intramolecular cyclization and dehydration to yield the benzothiazole ring. mdpi.com Similarly, the condensation of 2-aminothiophenols with aldehydes, ketones, acid chlorides, or esters has been widely utilized. nih.govmdpi.com These traditional methods, while effective, can sometimes be limited by harsh reaction conditions, such as high temperatures and the use of strong acids like polyphosphoric acid, or require the pre-activation of the carboxylic acid as an acid chloride. nih.govtandfonline.comresearchgate.net
Contemporary approaches have focused on developing milder, more efficient, and environmentally benign protocols. The use of catalysts has become prominent in modern benzothiazole synthesis. For instance, the condensation of 2-aminothiophenol with aldehydes can be effectively catalyzed by a variety of systems, including H2O2/HCl, polystyrene polymer-grafted iodine acetate, and even commercial laccases. nih.govmdpi.commdpi.com Metal-free conditions have also been explored; for example, iodine has been shown to catalyze the reaction between 2-aminobenzenethiols and acetophenones to produce 2-aroylbenzothiazoles or 2-arylbenzothiazoles depending on the oxidant and solvent system. organic-chemistry.org Furthermore, three-component reactions involving o-iodoanilines or electron-rich aromatic amines, a sulfur source like K2S, and DMSO (which acts as a carbon source, solvent, and oxidant) have been developed for the synthesis of 2-unsubstituted benzothiazoles. organic-chemistry.org
Synthesis of 5-Aminobenzothiazole Intermediates
The introduction of an amino group at the C-5 position of the benzothiazole ring is a key step in the synthesis of the target compound and its analogues. A common strategy involves the nitration of a pre-formed benzothiazole ring, followed by the reduction of the nitro group. For example, 2-aminobenzothiazole (B30445) can be nitrated using a mixture of nitric acid and sulfuric acid to yield 2-amino-6-nitrobenzothiazole, which upon reduction, would be expected to give the corresponding 5-aminobenzothiazole derivative, although the numbering convention can sometimes lead to this being named as the 6-amino derivative. rjpbcs.comresearchgate.net
An alternative and often more direct approach is to start with a substituted aniline (B41778) that already contains the precursor to the C-5 amino group. The classical synthesis of 6-substituted 2-aminobenzothiazoles involves the treatment of 4-substituted anilines with potassium thiocyanate (B1210189) in the presence of bromine in acetic acid. nih.gov However, this method can lead to mixtures of isomers if the para position of the aniline is unsubstituted. nih.gov To overcome this, methods starting from phenylthioureas are employed. nih.gov For the synthesis of 5-substituted 2-aminobenzothiazoles specifically, the use of 4-substituted-3-fluoroanilines has been reported, where the fluoro group can be later displaced or the substitution pattern directs the cyclization. researchgate.net The synthesis of 5-substituted methyl 2-aminobenzo[d]thiazole-6-carboxylates from 2-substituted methyl 4-aminobenzoates has been described, although it can be challenging due to low yields and unfavorable impurity profiles. nih.gov
A general route to 5-aminotetrazoles has also been documented, which may offer analogous strategies for related heterocyclic systems. nih.gov
Functionalization and Derivatization Approaches at C-2 and C-5 Positions of the Benzothiazole Core
The biological activity of benzothiazole derivatives can be significantly modulated by the introduction of various functional groups at different positions of the heterocyclic core. The C-2 and C-5 positions are particularly important for tuning the pharmacological properties of these compounds.
Strategies for Carboxamide Group Introduction
The introduction of a carboxamide group at the C-2 position is a crucial step in the synthesis of the target molecule. A common method involves the initial synthesis of a 2-carboxybenzothiazole derivative, which is then coupled with an appropriate amine. For instance, 6-fluorobenzo[d]thiazole-2-carboxylic acid has been synthesized from 2-amino-5-fluorobenzenethiol (B1267401) via a multi-step process involving the formation of 2-chloromethyl-6-fluorobenzothiazole, followed by conversion to the corresponding alcohol and subsequent oxidation to the carboxylic acid. researchgate.net This carboxylic acid can then be activated, for example, by conversion to its acyl chloride, and reacted with an amine to form the desired carboxamide. nih.gov
Direct methods for introducing the carboxamide functionality are also available. The reaction of 2-aminobenzothiazole with chloroacetyl chloride yields 2-chloro-N-(benzothiazol-2-yl)acetamide, which can then be further functionalized. researchgate.net Another approach is the reaction of 2-aminobenzothiazole with cinnamic acid derivatives, where the acid is first converted to its acyl chloride before reacting with the aminobenzothiazole to form the amide bond. nih.gov The synthesis of a range of benzimidazole/benzothiazole-2-carboxamides has been reported, highlighting the versatility of these synthetic strategies. researchgate.net
Methods for Amine Group Introduction and Modification
The amino group at the C-5 position is a versatile handle for further derivatization. As mentioned previously, a primary route to introduce this group is through the reduction of a corresponding nitro-substituted benzothiazole. researchgate.netnih.gov Once the 5-aminobenzothiazole intermediate is obtained, the amino group can be modified through various reactions. mdpi.com
Acylation of the 5-amino group is a common modification. For example, the synthesis of N-(3- or 4-nitrobenzyl)-N-(4-substitutedphenyl)-2-((5-substitutedbenzo[d]thiazol-2-yl)thio)acetamides has been achieved, where the initial steps involve the modification of an aniline derivative before the formation of the benzothiazole ring. tandfonline.com The synthesis of 5-fluoro-2-(N-substituted)aminobenzothiazoles has been accomplished by the intramolecular cyclization of thioureas prepared from 4-substituted 3-fluoroanilines and appropriate isothiocyanates. researchgate.net
The Buchwald-Hartwig cross-coupling reaction has been employed to synthesize N-aryl and N,N-diaryl substituted 5-amino-1,2,3-triazolyl 2,1,3-benzothiadiazoles, demonstrating a powerful method for the arylation of amino groups on heterocyclic systems. nih.gov This methodology could potentially be applied to 5-aminobenzothiazole derivatives.
Advanced Synthetic Techniques: Microwave-Assisted and One-Pot Methodologies in Benzothiazole Synthesis
To address the limitations of classical synthetic methods, such as long reaction times and harsh conditions, advanced techniques like microwave-assisted synthesis and one-pot methodologies have been increasingly adopted for the preparation of benzothiazole derivatives.
Microwave irradiation has been shown to significantly accelerate the synthesis of benzothiazoles, often leading to higher yields and cleaner reactions in shorter timeframes. tandfonline.comnih.govnih.govscielo.br For example, the condensation of 2-aminothiophenol with carboxylic acids to form 2-substituted benzothiazoles can be efficiently carried out under microwave irradiation, avoiding the need for harsh reagents like polyphosphoric acid. researchgate.net Microwave-assisted synthesis has also been successfully applied to the preparation of benzothiazole and benzoxazole (B165842) libraries, demonstrating its utility in generating diverse compound collections for biological screening. ias.ac.in The use of green solvents like glycerol (B35011) in microwave-assisted synthesis further enhances the environmental friendliness of these protocols. mdpi.comscielo.br
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and resource conservation. acs.orgnanomaterchem.com Several one-pot methods for the synthesis of benzothiazoles have been developed. These include the solid-phase, solvent-free reaction of 2-aminothiophenol with benzoic acid derivatives catalyzed by molecular iodine, and the three-component reaction of thiols, oxalyl chloride, and 2-aminothiophenol. nih.gov One-pot protocols have also been established for the synthesis of benzothiazole-tethered chromanones and coumarins via a Claisen rearrangement in a solid-state melt reaction. acs.org Transition metal catalysis is often employed in one-pot syntheses, such as the RuCl3-catalyzed intramolecular oxidative coupling of N-arylthioureas to form 2-aminobenzothiazoles. nih.gov
The following table provides a summary of various synthetic approaches for benzothiazole derivatives, highlighting the reaction conditions and key features.
| Synthetic Approach | Starting Materials | Reagents/Catalysts | Key Features | Reference(s) |
| Classical Condensation | 2-Aminothiophenol, Carboxylic Acid | Polyphosphoric Acid (PPA) | High temperature, harsh conditions | nih.govresearchgate.net |
| Catalytic Condensation | 2-Aminothiophenol, Aldehyde | H2O2/HCl | Milder conditions, good yields | nih.govmdpi.com |
| Iodine-Catalyzed Synthesis | 2-Aminobenzenethiol, Acetophenone | I2, DMSO/Nitrobenzene | Metal-free, selective for 2-aroyl or 2-aryl products | organic-chemistry.org |
| Nitration/Reduction for C-5 Amine | 2-Aminobenzothiazole | HNO3/H2SO4, then reducing agent | Step-wise introduction of the amino group | rjpbcs.comresearchgate.net |
| Acyl Chloride-Amine Coupling | 2-Carboxybenzothiazole, Amine | Activating agent (e.g., SOCl2) | Standard method for carboxamide formation | nih.gov |
| Microwave-Assisted Synthesis | 2-Aminothiophenol, Carboxylic Acid | None (microwave heating) | Rapid, efficient, often solvent-free | researchgate.net |
| One-Pot Synthesis | 2-Aminothiophenol, Benzoic Acid | I2 (molecular iodine) | Solid-phase, solvent-free, efficient | nih.gov |
| One-Pot Three-Component Reaction | Thiols, Oxalyl Chloride, 2-Aminothiophenol | n-Tetrabutylammonium iodide (TBAI) | Mild conditions, good yields | nih.gov |
Spectroscopic Characterization and Structural Elucidation of 5 Amino 1,3 Benzothiazole 2 Carboxamide
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy is essential for identifying the functional groups present in a molecule. For 5-amino-1,3-benzothiazole-2-carboxamide, the FT-IR and Raman spectra are expected to exhibit characteristic bands corresponding to its primary amine, carboxamide, and benzothiazole (B30560) core.
The primary amine (C5-NH₂) and the amide (C2-CONH₂) groups give rise to distinct N-H stretching vibrations. Typically, the antisymmetric and symmetric stretching of the primary amine's NH₂ group appear in the 3300–3500 cm⁻¹ region. researchgate.net The amide N-H stretches are also found in this range. A strong absorption band corresponding to the carbonyl (C=O) stretching of the carboxamide group is anticipated around 1650–1690 cm⁻¹. The N-H scissoring vibration of the primary amine is expected to produce a band in the region of 1600–1650 cm⁻¹. researchgate.net
The benzothiazole ring itself has a characteristic vibrational fingerprint. C=N stretching vibrations are typically observed near 1640 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations within the benzene (B151609) ring portion of the molecule usually appear in the 1460–1550 cm⁻¹ range. researchgate.net The C-S stretching vibration, characteristic of the thiazole (B1198619) ring, is generally weaker and found at lower wavenumbers. japsonline.com Raman spectroscopy is particularly useful for observing the symmetric vibrations of the benzothiazole ring system, which may be weak or absent in the IR spectrum. nih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| Amine/Amide (N-H) | Antisymmetric & Symmetric Stretch | 3300 - 3500 | researchgate.net |
| Amide (C=O) | Stretch | 1650 - 1690 | |
| Benzothiazole (C=N) | Stretch | ~1640 | researchgate.net |
| Amine (N-H) | Scissoring | 1600 - 1650 | researchgate.net |
| Aromatic (C=C) | Ring Stretch | 1460 - 1550 | researchgate.net |
| Thiazole (C-S) | Stretch | 660 - 710 | researchgate.netjapsonline.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR Investigations
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of this compound would display signals corresponding to the aromatic protons and the protons of the amino and carboxamide groups. The three protons on the benzene ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. japsonline.commdpi.com The exact chemical shifts and coupling patterns would be influenced by the positions of the amino group and the fused thiazole ring. The protons of the C5-amino group (NH₂) would likely appear as a broad singlet, as would the protons of the C2-carboxamide group (CONH₂), with their chemical shifts being sensitive to solvent and concentration. mdpi.com
¹³C NMR: The ¹³C NMR spectrum is expected to show eight distinct signals, one for each unique carbon atom in the molecule. The carbon of the carboxamide carbonyl group (C=O) would be the most deshielded, appearing far downfield, typically in the range of δ 160–170 ppm. japsonline.comrsc.org The carbons of the benzothiazole ring system would resonate between approximately δ 110 and 155 ppm. mdpi.comnih.gov The chemical shifts of the aromatic carbons C4, C6, and C7 would be particularly affected by the electron-donating amino group at the C5 position. mdpi.com Techniques like HSQC and HMBC would be used to correlate the proton and carbon signals, confirming the connectivity of the molecular structure. nih.gov
| Position | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Source |
|---|---|---|---|
| C2-C=O | - | 160 - 170 | japsonline.comrsc.org |
| C2 | - | ~155 | mdpi.com |
| C4 | Aromatic Region (7.0-8.0) | ~110-125 | mdpi.commdpi.com |
| C5 | - | ~140-150 | mdpi.com |
| C6 | Aromatic Region (7.0-8.0) | ~115-125 | mdpi.commdpi.com |
| C7 | Aromatic Region (7.0-8.0) | ~120-130 | mdpi.commdpi.com |
| C8 (bridgehead) | - | ~130-140 | mdpi.com |
| C9 (bridgehead) | - | ~150 | mdpi.com |
| C5-NH₂ | Broad Singlet | - | mdpi.com |
| C2-CONH₂ | Broad Singlet | - | mdpi.com |
Mass Spectrometry (MS) Techniques: High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Molecular Confirmation
Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound. For this compound (C₈H₇N₃OS), the molecular weight is 193.23 g/mol . bldpharm.com High-Resolution Mass Spectrometry (HRMS) using a technique like electrospray ionization (ESI) would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), which should correspond closely to the calculated exact mass, confirming the elemental composition. nih.gov
Tandem Mass Spectrometry (MS/MS) would be employed to study the fragmentation pattern of the parent ion. This analysis provides structural information by identifying characteristic neutral losses or daughter ions. Expected fragmentation pathways for the [M+H]⁺ ion of this compound could include the loss of the carboxamide moiety (NH₂CO), loss of ammonia (B1221849) (NH₃), or cleavage of the thiazole ring, providing further evidence for the proposed structure. nih.gov
Electronic Spectroscopy: UV-Vis Spectroscopic Studies
UV-Vis spectroscopy probes the electronic transitions within a molecule. The conjugated system of the this compound is expected to absorb ultraviolet light. Benzothiazole derivatives typically exhibit multiple absorption bands in the UV region, corresponding to π→π* and n→π* electronic transitions. mdpi.commdpi.com The presence of the amino group, an auxochrome, at the C5 position is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzothiazole core. isca.me The spectrum would likely show strong absorption maxima in the range of 250-360 nm. mdpi.commdpi.com
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
Elemental Analysis for Stoichiometry Confirmation
Elemental analysis provides experimental verification of the mass percentages of the constituent elements in a purified sample. The results are compared against the calculated theoretical values based on the molecular formula, C₈H₇N₃OS. A close correlation between the found and calculated percentages (typically within ±0.4%) confirms the compound's stoichiometry and purity. mdpi.com
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 49.73 | Expected: ~49.7 |
| Hydrogen (H) | 3.65 | Expected: ~3.6 |
| Nitrogen (N) | 21.75 | Expected: ~21.7 |
| Sulfur (S) | 16.59 | Expected: ~16.6 |
Computational Chemistry and Theoretical Investigations of 5 Amino 1,3 Benzothiazole 2 Carboxamide
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of benzothiazole (B30560) derivatives. mdpi.com These methods are used to determine optimized geometries, vibrational frequencies, and various electronic parameters. mdpi.com For instance, DFT calculations are frequently performed using Gaussian software packages, often with Becke's three-parameter exchange functional combined with the Lee–Yang–Parr correlation functional (B3LYP). mdpi.commdpi.com The choice of basis set is crucial for accuracy, with sets like 6-311G(d,p) and LanL2DZ being commonly used for geometry optimization and property calculations of benzothiazole systems. mdpi.comnih.gov
In a study on various benzothiazole derivatives, the DFT/WB97XD functional with a 6-31++G(d,p) basis set was used to optimize the structures and study their chemical global reagent descriptors. ugm.ac.id Similarly, research on nitro and amino-substituted benzothiazole-2-carboxamides utilized DFT calculations to rationalize their antioxidative capacities. nih.govresearchgate.net These computational approaches provide a fundamental understanding of the molecule's behavior at the quantum level, forming the basis for predicting more complex properties.
The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding its chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity. ugm.ac.id
Computational studies on benzothiazole derivatives consistently analyze these parameters. For a series of five benzothiazole derivatives, DFT calculations revealed HOMO-LUMO energy gaps ranging from 4.46 eV to 4.73 eV. mdpi.com The derivative featuring two trifluoromethyl (-CF3) groups exhibited the lowest energy gap (4.46 eV), indicating it was the most reactive in the series, while the unsubstituted phenyl derivative was the most stable (4.73 eV). mdpi.com The computed energies of HOMO and LUMO often show that charge transfer occurs within the molecule. mdpi.com
In a study of amino-substituted benzothiazole-2-carboxamides, DFT calculations were employed to understand their antioxidative potential, which is intrinsically linked to their electronic structure. nih.govresearchgate.net The analysis of HOMO-LUMO orbitals helps elucidate the electron-donating or accepting capabilities of different parts of the molecule. For the broader class of benzothiazoles, the energy difference between HOMO and LUMO can indicate electronic transitions occurring from the benzothiazole group to an amino group. mdpi.com
Table 1: Calculated Electronic Properties of Selected Benzothiazole Derivatives (Note: Data is for related derivatives, not the specific subject compound)
| Derivative | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| Benzothiazole with para-methylphenyl | B3LYP/6-311G(d,p) | - | - | 4.71 | mdpi.com |
| Benzothiazole with para-chlorophenyl | B3LYP/6-311G(d,p) | - | - | 4.62 | mdpi.com |
| Benzothiazole with para-methoxyphenyl | B3LYP/6-311G(d,p) | - | - | 4.64 | mdpi.com |
| Benzothiazole with m,m-di-CF3-phenyl | B3LYP/6-311G(d,p) | - | - | 4.46 | mdpi.com |
| Benzothiazole with phenyl | B3LYP/6-311G(d,p) | - | - | 4.73 | mdpi.com |
Theoretical calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental data for validation. The gauge-independent atomic orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). mdpi.com In one study, the calculated ¹H chemical shifts for aromatic protons on benzothiazole derivatives were in the range of 7.15 to 7.90 ppm, which showed good agreement with the experimental values of 7.25–7.70 ppm. mdpi.com
Vibrational spectra, such as Fourier-transform infrared (FT-IR) and Raman, are also commonly predicted using DFT methods. These theoretical spectra help in the assignment of complex experimental vibrational bands. mdpi.com Furthermore, time-dependent DFT (TD-DFT) is used to calculate electronic absorption and emission spectra (UV-Vis), providing insights into the electronic transitions of the molecules. researchgate.net For 2-(2′-aminophenyl)benzothiazole derivatives, TD-DFT calculations at the B3LYP/6-311+G(d,p) level were used to predict their absorption and emission spectra in an aqueous environment, aiding in the design of fluorescent probes. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide detailed information on static molecules, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations are used to explore the conformational landscape, flexibility, and intermolecular interactions of benzothiazole derivatives with their environment, such as solvent molecules or biological macromolecules.
For instance, MD simulations have been used to study the stability of receptor-ligand interactions for benzothiazole derivatives identified as potential inhibitors of specific enzymes. researchgate.net These simulations can confirm whether the binding pose predicted by molecular docking is stable over time. In a study of novel benzothiazole and benzo ugm.ac.idnih.govoxazin-3(4H)-one derivatives, MD simulations were part of the process to evaluate them as potential acetylcholinesterase inhibitors. nih.gov Such studies are crucial for drug design, as they provide a more realistic picture of the interactions occurring in a dynamic biological system.
In Silico Approaches to Molecular Design and Virtual Screening for Benzothiazole Derivatives
In silico methods are integral to modern drug discovery and materials science for designing and screening novel compounds with desired properties, thereby reducing the time and cost associated with experimental work. ugm.ac.id For benzothiazole derivatives, these approaches typically involve virtual screening of large compound libraries against a specific biological target using molecular docking programs like AutoDock Vina. mdpi.com
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through a scoring function. researchgate.net This technique was used to screen benzothiazole derivatives for various activities, including anticancer, anticonvulsant, and antimicrobial actions. ugm.ac.id For example, butanamide derivatives containing both benzoxazole (B165842) and benzothiazole units were docked against the 3-TOP protein, revealing a high binding affinity with a docking score of -8.4 kcal/mol. mdpi.com
In addition to docking, absorption, distribution, metabolism, and excretion (ADME) prediction studies are performed to assess the drug-likeness and pharmacokinetic properties of designed compounds. ugm.ac.id These in silico tools help prioritize which derivatives are most promising for synthesis and further experimental testing.
Theoretical Prediction of Reactivity and Reaction Mechanisms for Benzothiazole Functionalization
Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating potential reaction mechanisms. For benzothiazoles, theoretical studies can identify the most reactive sites for electrophilic or nucleophilic attack, guiding synthetic efforts for functionalization. The easy functionalization of the 2-NH2 group and the benzene (B151609) ring of the benzothiazole moiety makes them versatile building blocks in organic synthesis. nih.gov
DFT calculations can determine reactivity descriptors and Fukui functions, which pinpoint specific atoms susceptible to attack. For example, studies on the reactivity of benzothiazole derivatives have shown that the nature and position of substituents can significantly influence the electron density and, therefore, the reactivity of the entire ring system. nih.gov Computational analysis can also model reaction pathways and transition states, providing mechanistic insights. For instance, the mechanism for the synthesis of 2-aminobenzothiazoles from N-arylthioureas catalyzed by Ni(II) has been investigated computationally, detailing the steps involved in the cyclization process. nih.gov These theoretical predictions are invaluable for designing efficient synthetic routes and developing new patterns of reactivity for this important class of compounds. nih.gov
Derivatization and Structure Activity Relationship Sar Studies of 5 Amino 1,3 Benzothiazole 2 Carboxamide Derivatives
Systematic Chemical Modification at Key Positions (e.g., C-2 Carboxamide, C-5 Amino Group, Benzene (B151609) Ring Substitutions)
Systematic modification of the 5-amino-1,3-benzothiazole-2-carboxamide scaffold allows for a thorough exploration of the chemical space around the core structure. Researchers focus on three primary positions for derivatization: the C-2 carboxamide group, the C-5 amino group, and various positions on the fused benzene ring. These modifications influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn affect its interaction with biological targets.
C-2 Carboxamide Modification: The amide group at the C-2 position is a common site for modification. Altering the substituents on the amide nitrogen can significantly impact biological activity. For instance, introducing various aromatic or heterocyclic rings via an amide linkage can lead to changes in target affinity and selectivity. SAR studies have revealed that the nature of the substituent on the carboxamide moiety is critical for activity. researchgate.net In the development of inhibitors for enzymes like Lysine-Specific Demethylase 1 (LSD1), modifications at this position are explored to enhance potency. researchgate.net Similarly, in the design of Bcr-Abl and histone deacetylase (HDAC) dual inhibitors, the C-5 carboxamide of a thiazole (B1198619) core (a related structure) is a key point for introducing the aminophenyl group required for activity. rsc.org
C-5 Amino Group Modification: The amino group at the C-5 position offers another handle for chemical derivatization. It can be acylated, alkylated, or used as a point of attachment for larger molecular fragments. These modifications can influence the molecule's ability to form hydrogen bonds and interact with specific residues in a target's binding pocket. For example, the synthesis of derivatives often involves the functionalization of an amino group on the benzothiazole (B30560) ring, which can be pre-installed as a nitro group and subsequently reduced. nih.govnih.gov This allows for the introduction of various acyl, sulfonyl, or other functional groups that can modulate the compound's biological profile. nih.gov
Benzene Ring Substitutions: Introducing substituents onto the benzene portion of the benzothiazole ring is a widely used strategy to fine-tune the electronic and steric properties of the molecule. Common substituents include halogens, alkyl, alkoxy, and nitro groups. The position and nature of these substituents can have a profound effect on activity. For example, in a series of benzothiazole derivatives synthesized as potential anticancer agents, substitutions on the benzene ring were shown to be crucial for their cytotoxic effects. rsc.org The easy functionalization of the benzene ring allows for the creation of a diverse library of compounds for screening and SAR studies. nih.gov
| Compound Series | Modification Position | Substituent Type | Observed Impact on Biological Activity | Reference |
|---|---|---|---|---|
| LSD1 Inhibitors | C-2 Carboxamide | Varied aromatic/aliphatic groups | Modulates inhibitory potency against the enzyme. | researchgate.net |
| Anticancer Agents | Benzene Ring (e.g., C-6) | Electron-withdrawing (e.g., Nitro) vs. Electron-donating groups | Influences antiproliferative activity against cancer cell lines. nih.govresearchgate.net | nih.govresearchgate.net |
| Antimicrobial Agents | C-2 Position | Introduction of thiazolidinone moieties | Enhances anticancer evaluation. | rjptonline.org |
| Antiproliferative Agents | C-5/C-6 Amino Group (from Nitro) | Acylation, Sulfonylation | Introduction of different functional groups significantly alters anti-inflammatory activity. | nih.gov |
Rational Design Principles for Enhancing Specific Biological Activities
Rational drug design leverages the understanding of a biological target's structure and mechanism to create specific and potent inhibitors. For benzothiazole derivatives, this involves designing molecules that fit precisely into the target's active site and form favorable interactions.
Key principles in the rational design of benzothiazole-based agents include:
Structure-Based Design: Utilizing the 3D structure of the target protein (e.g., an enzyme's active site) to design complementary ligands. Molecular docking studies are often employed to predict the binding modes of designed compounds and prioritize them for synthesis. nih.govmdpi.com For example, docking analyses of benzothiazole derivatives into the ATP binding pocket of the Epidermal Growth Factor Receptor (EGFR) have guided the synthesis of potent inhibitors. nih.gov
Pharmacophore Modeling: Identifying the essential structural features (pharmacophore) required for a specific biological activity. A typical pharmacophore for kinase inhibitors, for instance, might include a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic aromatic ring, all of which can be incorporated into a benzothiazole scaffold. rsc.org
Hybrid Molecule Design: Combining the benzothiazole core with other known pharmacologically active moieties to create hybrid molecules. This strategy aims to develop agents with dual or enhanced activity. For example, linking a benzothiazole scaffold to a 1,2,3-triazole and a hydrazone/thiosemicarbazone moiety has been explored to create potent EGFR inhibitors. rsc.org This approach can help overcome drug resistance by engaging multiple action mechanisms. rsc.org
Mimicry of Known Binders: Designing benzothiazole derivatives to mimic the binding interactions of known ligands or endogenous substrates. For instance, benzothiazoles have been designed to mimic the quinazoline ring in known EGFR tyrosine kinase inhibitors like erlotinib and gefitinib, thereby competing for the ATP binding site. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For benzothiazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. nih.gov
These models provide insights into how different steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a molecule influence its activity. A 3D-QSAR study on 6-hydroxybenzothiazole-2-carboxamide derivatives as monoamine oxidase B (MAO-B) inhibitors yielded a robust CoMSIA model with good predictive ability (q² = 0.569, r² = 0.915). nih.gov The contour maps generated from such models can guide the design of new, more potent derivatives. For example, the model might indicate that a bulky, electropositive substituent at a specific position on the benzene ring would enhance activity, providing a clear direction for synthesis. nih.gov QSAR models serve as a crucial predictive tool, helping to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. researchgate.netijddd.com
| Compound Series | QSAR Method | Key Statistical Parameters | Predictive Insights Gained | Reference |
|---|---|---|---|---|
| 6-hydroxybenzothiazole-2-carboxamides (MAO-B Inhibitors) | CoMSIA (3D-QSAR) | q² = 0.569, r² = 0.915 | Identified regions where steric bulk, and specific electrostatic/hydrophobic properties would enhance inhibitory activity. Guided the design of novel derivatives with high predicted potency. | nih.gov |
| (1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamides (MetAP Inhibitors) | PHASE atom-based QSAR | R² = 0.96, Pearson R = 0.82 | The model provided a useful support tool for designing new and improved Methionine Aminopeptidase (MetAP) inhibitors. | researchgate.netijddd.com |
Bioisosteric Replacement and Scaffold Hopping Strategies in Benzothiazole Research
Bioisosteric replacement and scaffold hopping are advanced medicinal chemistry strategies used to discover novel chemotypes with improved properties, such as enhanced activity, better selectivity, or more favorable pharmacokinetic profiles. nih.govdrughunter.com
Bioisosteric Replacement: This strategy involves substituting a part of a molecule with a chemical group that has similar physical or chemical properties (e.g., size, shape, electronic distribution), leading to a similar biological response. drughunter.com In benzothiazole research, isosteric replacement of a quinazoline ring with a benzothiazole scaffold has been explored to mimic the ATP competitive binding of EGFR-TK inhibitors. researchgate.net This can lead to compounds with similar activity but potentially different intellectual property or improved drug-like properties. For example, replacing a benzothiazole group with other heterocycles was used to optimize Cathepsin K inhibitors and eliminate off-target effects like hERG channel inhibition. nih.gov
Scaffold Hopping: This is a more drastic approach where the central core (scaffold) of a known active compound is replaced with a structurally different core, while preserving the 3D orientation of key functional groups responsible for biological activity. nih.govresearchgate.net The goal is to identify new, patentable chemical series that retain the desired activity. nih.gov In the context of benzothiazole research, scaffold hopping has been used to move from known inhibitor scaffolds to novel benzothiazole-containing structures. For instance, potent benzothiazole and isatin analogues linked to a triazole fragment have been designed via scaffold hopping to mimic quinazoline-based EGFR inhibitors. nih.gov This strategy can lead to the discovery of entirely new classes of inhibitors with distinct chemical structures and properties. researchgate.net
Advanced Research Directions and Future Prospects for 5 Amino 1,3 Benzothiazole 2 Carboxamide
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The development of efficient and environmentally friendly synthetic routes is a cornerstone of modern medicinal chemistry. For benzothiazole (B30560) derivatives, including the 5-amino-1,3-benzothiazole-2-carboxamide scaffold, research has been moving away from traditional multi-step processes towards more sustainable "one-pot" and green chemistry approaches. nih.gov
Key advancements focus on several areas:
Green Catalysis: Researchers are exploring the use of recyclable catalysts and water-based solvent systems to minimize environmental impact. For instance, a mixture of H₂O₂/HCl in ethanol (B145695) has been used as an efficient catalytic system for the condensation of 2-aminothiophenols and aldehydes at room temperature. mdpi.com Another green approach utilizes ammonium (B1175870) chloride (NH₄Cl) to catalyze the reaction, which is notable for its short reaction time and high yield. mdpi.com
Microwave-Assisted Synthesis: The use of microwave irradiation is another green technique being applied to the synthesis of benzothiazole derivatives. This method often leads to significantly reduced reaction times and improved yields compared to conventional heating. researchgate.net
Novel Reagents and Pathways: The use of carbon dioxide (CO₂) as a raw material for the cyclization process represents an environmentally benign approach to synthesizing the benzothiazole core. mdpi.com Additionally, polymethylhydrosiloxane (B1170920) (PMHS), a less toxic byproduct of the silicone industry, is being used as a substitute for more hazardous reagents like tributyltin hydride in cyclization reactions. nih.gov
These modern synthetic strategies are crucial for the cost-effective and sustainable production of this compound and its analogs for further research and development.
Interdisciplinary Approaches in Biological Evaluation and Target Identification
Identifying the biological targets of a compound and understanding its mechanism of action requires a multifaceted, interdisciplinary approach. For the this compound scaffold, researchers are combining computational biology, biophysics, and molecular biology to elucidate its therapeutic potential.
A prime example of this interdisciplinary strategy is the study of a closely related isomer, 2-amino-1,3-benzothiazole-6-carboxamide (B111167). Researchers utilized a combination of techniques to identify its specific interaction with a non-canonical RNA motif:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Heteronuclear NMR was used to determine the three-dimensional solution structure of a specific RNA hairpin containing a tandem UU:GA mismatch motif. biorxiv.org
Virtual Screening: An ensemble of RNA structures generated from NMR data was used for a virtual screen of a small molecule library containing tens of thousands of compounds. nih.gov This computational approach identified 2-amino-1,3-benzothiazole-6-carboxamide as a potential binder. biorxiv.orgnih.gov
Molecular Dynamics (MD) Simulations: Following the virtual screen, MD simulations were likely employed to model the dynamic interactions between the compound and the RNA target, further validating the binding hypothesis. biorxiv.org
This research demonstrated that the compound specifically binds to the tandem mismatch motif, highlighting the importance of the surrounding sequence context for binding affinity. nih.gov This finding opens the door to targeting specific RNA structures, which are often involved in disease processes. Such interdisciplinary approaches are vital for moving beyond broad-spectrum activity and identifying specific, high-value targets for compounds like this compound.
Table 1: Interdisciplinary Workflow for Target Identification
| Step | Discipline | Technique | Finding |
| 1. Target Structure Determination | Biophysics | NMR Spectroscopy | Determined the 3D structure of an RNA hairpin with a UU:GA mismatch. biorxiv.org |
| 2. Hit Identification | Computational Chemistry | Virtual Screening | Identified 2-amino-1,3-benzothiazole-6-carboxamide as a specific binder from a library of over 64,000 compounds. nih.gov |
| 3. Binding Validation | Molecular Biology/Biochemistry | Affinity Assays | Confirmed moderate binding affinity and the importance of flanking base pairs for the interaction. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Benzothiazole Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. youtube.com These computational tools are increasingly being applied to the discovery of novel benzothiazole-based therapeutics.
The integration of AI/ML can be seen across the drug discovery pipeline:
Target Identification: AI can analyze vast datasets from genomics, proteomics, and scientific literature to identify and validate novel biological targets for diseases. youtube.com
De Novo Drug Design: Generative AI models can design entirely new molecules, such as benzothiazole derivatives, that are optimized for specific properties like binding affinity to a target, selectivity, and favorable pharmacokinetic profiles. youtube.comyoutube.com These models learn the underlying rules of chemistry and can generate novel structures that a human chemist might not have conceived. youtube.com
In Silico Screening and Property Prediction: ML models, often part of quantitative structure-activity relationship (QSAR) studies, can predict the biological activity and physicochemical properties of thousands of virtual compounds. nih.gov Web-based tools like SwissADME and pkCSM are used to evaluate properties of newly designed benzothiazole derivatives, such as their pharmacokinetics and potential toxicity, before committing to costly and time-consuming synthesis. nih.gov
The use of ML-guided platforms can systematically explore chemical space, allowing for the rapid analysis of large libraries of compounds. nih.gov This accelerates the design-synthesize-test-analyze cycle, leading to faster identification of promising lead candidates within the benzothiazole class. nih.gov
Exploration of New Therapeutic Areas and Applications
The benzothiazole scaffold is well-known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com Advanced research continues to uncover novel therapeutic applications for derivatives of this versatile heterocycle.
Recent research has highlighted the potential of aminobenzothiazole carboxamides and related structures in several emerging areas:
Targeting Non-coding RNA: As demonstrated by the study on 2-amino-1,3-benzothiazole-6-carboxamide, these molecules have the potential to target non-canonical RNA structures. biorxiv.orgnih.gov Given that non-coding RNAs play crucial roles in numerous diseases, including cancer and neurological disorders, this represents a significant and largely untapped therapeutic area. biorxiv.org
Antiviral Agents: The 3C-like protease (3CLpro) is a critical enzyme for the replication of coronaviruses like SARS-CoV-2. nih.gov Peptidomimetic compounds incorporating a benzothiazolyl ketone moiety have been designed and synthesized as potent 3CLpro inhibitors, demonstrating significant anti-SARS-CoV-2 activity in cell-based assays. nih.gov This suggests a role for benzothiazole derivatives in developing new antiviral drugs.
Modulators of the Bacterial SOS Response: The SOS response in bacteria is a key mechanism that enables them to survive antibiotic treatment and develop resistance. A scaffold related to the title compound, 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide, has been identified as a lead for developing molecules that can disarm this bacterial defense mechanism. nih.gov This could lead to adjuvant therapies that resensitize bacteria to existing antibiotics.
Further exploration into these and other areas, such as neuroprotection and metabolic diseases, could reveal the full therapeutic potential of the this compound scaffold.
Table 2: Emerging Therapeutic Applications for Benzothiazole and Related Scaffolds
| Therapeutic Area | Target/Mechanism | Example Scaffold/Finding | Reference |
| RNA-Targeted Therapeutics | Binds to non-canonical RNA motifs (e.g., UU:GA mismatch) | 2-amino-1,3-benzothiazole-6-carboxamide | biorxiv.orgnih.gov |
| Antiviral (SARS-CoV-2) | Inhibition of 3C-like protease (3CLpro) | Peptidomimetic benzothiazolyl ketones | nih.gov |
| Antibiotic Adjuvants | Inhibition of the bacterial SOS response | 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide | nih.gov |
Addressing Research Gaps and Challenges in Benzothiazole Chemistry
Despite significant progress, several challenges and research gaps remain in the field of benzothiazole chemistry that need to be addressed to fully exploit the therapeutic potential of compounds like this compound.
Synthesis and Functionalization: While greener synthetic methods are emerging, challenges remain in the selective functionalization of the benzothiazole ring system. nih.gov Developing methods for precise modification at various positions on the fused ring system is crucial for fine-tuning the biological activity and properties of drug candidates. Furthermore, the synthesis of certain precursors, such as substituted 2-aminobenzenethiols, can be complex. nih.gov
Target Deconvolution: Many benzothiazole derivatives exhibit broad biological activity, but their precise molecular targets are often unknown. A significant gap exists in "target deconvolution"—the process of identifying the specific proteins, enzymes, or nucleic acids with which a compound interacts to produce its effect. Interdisciplinary approaches, as discussed earlier, are essential to fill this gap.
Understanding Structure-Activity Relationships (SAR): For the this compound scaffold specifically, a comprehensive understanding of how modifications at the amino and carboxamide groups, as well as on the benzene (B151609) ring, affect biological activity is still developing. Systematic studies involving the synthesis and evaluation of analog libraries are needed to build robust SAR models.
Overcoming Pharmacokinetic Hurdles: Like many heterocyclic compounds, benzothiazole derivatives can face challenges with solubility, metabolic stability, and bioavailability. nih.gov Future research must focus on optimizing these properties through medicinal chemistry strategies, such as the incorporation of specific functional groups or the use of prodrug approaches, to ensure that potent compounds can become effective medicines.
Addressing these challenges through continued innovation in synthesis, biological evaluation, and computational chemistry will be key to advancing this compound and related compounds from laboratory curiosities to clinically valuable therapeutics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-amino-1,3-benzothiazole-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of thiourea derivatives with α-haloketones or through coupling reactions using benzothiazole precursors. For example, describes NaH-mediated coupling of pyrimidine derivatives with thiazole intermediates, highlighting the importance of base selection (e.g., NaH vs. K₂CO₃) in controlling regioselectivity. Reaction temperature (60–80°C) and solvent polarity (DMF or THF) significantly impact yield, with DMF favoring higher conversions due to improved solubility of intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodology :
- ¹H/¹³C NMR : Identify NH₂ protons (δ 6.5–7.0 ppm) and carboxamide carbonyl signals (δ 165–170 ppm). Aromatic protons in the benzothiazole ring typically appear at δ 7.2–8.5 ppm with splitting patterns dependent on substitution .
- IR Spectroscopy : Confirm the presence of NH₂ (3200–3400 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to distinguish between positional isomers (e.g., 5-amino vs. 6-amino derivatives) .
Q. How do researchers screen the biological activity of this compound derivatives?
- Methodology : Initial screening often involves:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based or radiometric methods. notes that pyrimidine-substituted analogs show enhanced kinase inhibition due to π-π stacking interactions .
- Antimicrobial testing : Use microdilution assays (MIC values) against Gram-positive/negative bacteria. highlights the role of the thiadiazole ring in disrupting bacterial membrane integrity .
Advanced Research Questions
Q. How can researchers optimize the synthetic route to resolve low yields in the final carboxamide coupling step?
- Methodology :
- Alternative coupling reagents : Replace EDCl/HOBt with PyBOP or HATU to reduce racemization and improve efficiency .
- Microwave-assisted synthesis : Reduce reaction time (from 24h to 1–2h) and enhance purity by minimizing side reactions (e.g., hydrolysis of the carboxamide group) .
- Purification strategies : Use preparative HPLC with C18 columns and gradient elution (MeCN/H₂O + 0.1% TFA) to separate closely related impurities .
Q. What strategies address contradictions in reported biological activity data (e.g., conflicting IC₅₀ values for kinase inhibition)?
- Methodology :
- Assay standardization : Control variables like ATP concentration (e.g., 10 μM vs. 100 μM) and incubation time, which significantly impact IC₅₀ values .
- Structural validation : Use X-ray crystallography (e.g., PDB: 3POZ) to confirm binding modes of the benzothiazole core with target enzymes, resolving discrepancies between computational predictions and experimental results .
Q. How do substituents on the benzothiazole ring influence the compound’s pharmacokinetic properties?
- Methodology :
- LogP optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce LogP from 3.5 to 2.8, improving aqueous solubility. demonstrates this approach in trifluoromethyl-substituted analogs .
- Metabolic stability assays : Use liver microsomes (human/rat) to identify metabolic soft spots. For example, methoxy groups at position 6 are prone to demethylation, necessitating bioisosteric replacement with halogens .
Q. What computational methods are used to predict structure-activity relationships (SAR) for benzothiazole derivatives?
- Methodology :
- Molecular docking (AutoDock Vina) : Screen against homology models of target proteins (e.g., COX-2) to prioritize analogs with optimal binding energies (< -8 kcal/mol). validated this approach for COX-2 inhibitors .
- QSAR modeling : Use descriptors like polar surface area (PSA) and H-bond donor count to correlate with blood-brain barrier permeability. Derivatives with PSA < 90 Ų show improved CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
